4-Propylcyclohexane-1,3-dione

Endocrinology CYP inhibition Steroid biosynthesis

Reproducible CYP inhibition studies require a regiochemically defined and biologically validated cyclohexane-1,3-dione. This 4-propyl isomer provides: • CYP11B1 IC50 1.47 μM (V79 cells) for cortisol biosynthesis research. • CYP2A6 Kd 4.5 μM, superior to the inactive 5,5-dimethyl analog (Kd >50 μM). • Single-crystal X-ray structure (R=0.042) confirms 4-substitution for analytical method development. • XLogP3 1.8 aids passive permeability optimization. In stock for immediate global shipping.

Molecular Formula C9H14O2
Molecular Weight 154.21 g/mol
CAS No. 18456-81-0
Cat. No. B095882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Propylcyclohexane-1,3-dione
CAS18456-81-0
Synonyms4-Propyl-1,3-cyclohexanedione
Molecular FormulaC9H14O2
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESCCCC1CCC(=O)CC1=O
InChIInChI=1S/C9H14O2/c1-2-3-7-4-5-8(10)6-9(7)11/h7H,2-6H2,1H3
InChIKeyWWLVJBISOZBFCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Propylcyclohexane-1,3-dione: Chemical Identity and Class Context


4-Propylcyclohexane-1,3-dione (CAS 18456-81-0) is a C9H14O2 cyclohexane-1,3-dione derivative bearing an n-propyl substituent at the 4-position [1]. The cyclohexane-1,3-dione scaffold is a privileged structure in agrochemical and medicinal chemistry, with derivatives extensively explored as herbicides (e.g., ACCase inhibitors), plant growth regulators, and bioactive molecules with anti-inflammatory, antitumor, and antimicrobial activities [2]. The 4-propyl substitution pattern distinguishes this compound from 5-substituted and 2-acyl-1,3-cyclohexanedione analogs that dominate the patent and bioactivity literature [3].

1
CYP enzyme tool Supports inhibition/binding studies on CYP11B1 and CYP2A6
2
Crystallographic identity Regiochemistry confirmed by single-crystal X-ray diffraction
3
SAR-ready scaffold Defined 4-propyl substitution enables lipophilicity-tailored analog design

Why Generic Substitution Requires Direct Comparative Evidence


Cyclohexane-1,3-diones are structurally compact molecules where even a single substituent change—position, chain length, or branching—can fundamentally alter target engagement, physicochemical properties, and biological selectivity [1]. For example, within this scaffold class, moving an alkyl substituent from the 4- to the 5-position or introducing an acyl group at C-2 can switch herbicidal mode of action from ACCase inhibition to HPPD inhibition [2]. Consequently, procurement decisions cannot rely on class-level assumptions; the specific 4-propyl isomer must be evaluated against its closest positional and structural analogs using quantitative, assay-matched data [3].

!
Positional isomer shift 5-Propyl or other regioisomers may exhibit divergent CYP isoform selectivity and LogP, altering target engagement.
!
Parent scaffold inactivity Unsubstituted cyclohexane-1,3-dione shows negligible CYP11B1 inhibition (>100 µM); simple core substitution is insufficient.
!
Herbicidal mode mismatch Acyl- or 5-alkyl variants may shift from ACCase to HPPD inhibition, confounding mechanism-based studies.

Quantitative Differentiation Against Closest Analogs


CYP11B1 Inhibitory Potency vs. Unsubstituted Scaffold

4-Propylcyclohexane-1,3-dione inhibited human CYP11B1 with an IC50 of 1.47 μM in V79 cell-based assays, whereas the unsubstituted parent scaffold cyclohexane-1,3-dione showed no measurable inhibition (IC50 > 100 μM) under comparable conditions [1]. This represents at least a 68-fold potency gain conferred by the 4-propyl substituent, providing a quantifiable basis for selecting this compound as a CYP11B1 tool inhibitor over the core scaffold [2].

CYP11B1 inhibition
Cross-study comparable
IC50 1.47 µM (4-propyl) vs IC50 >100 µM (unsubstituted)
≥68-fold potency gain in V79 cell-based HTRF assay
Supports CYP11B1 inhibition screening context; parent scaffold is inactive.
Cortisol detection after 3 h; human CYP11B1 expressed in V79 cells.
Endocrinology CYP inhibition Steroid biosynthesis

CYP2A6 Binding Affinity vs. 5-Substituted Analogs

In type I difference spectral binding assays, 4-propylcyclohexane-1,3-dione bound to CYP2A6 with a Kd of 4.5 μM [1]. By contrast, the 5,5-dimethyl-4-propyl analog showed markedly weaker binding (Kd > 50 μM) under similar conditions, suggesting that geminal dimethyl substitution at C-5 sterically impedes access to the CYP2A6 heme pocket [2]. This >11-fold difference in binding affinity provides a direct, assay-matched differentiation between two closely related cyclohexane-1,3-diones possessing the 4-propyl group.

CYP2A6 binding
Direct head-to-head
Kd 4.5 µM (4-propyl) vs Kd >50 µM (5,5-dimethyl-4-propyl)
>11-fold stronger binding in type I difference spectral assay
Supports CYP2A6 binding probe selection; gem-dimethyl abolishes engagement.
ΔA monitored at 379–387 nm; CYP2A6 origin not specified.
Xenobiotic metabolism Cytochrome P450 Binding affinity

Crystallographic Confirmation of Regiochemical Identity

Single-crystal X-ray diffraction unequivocally confirmed the stereogeometry and absolute configuration of 4-propylcyclohexane-1,3-dione, with the crystal structure solved in the monoclinic space group P2(1) and refined to an R-factor of 0.042 for 1798 observed reflections [1]. In contrast, the 5-propyl isomer (CAS 6009-52-7) and many other cyclohexane-1,3-dione derivatives remain poorly characterized crystallographically, relying solely on spectroscopic confirmation [2]. This structural rigor provides procurement-grade assurance of chemical identity for the 4-propyl isomer.

X-ray structure
Class-level inference
Monoclinic P2(1), R = 0.042, 1798 reflections
Full single-crystal XRD vs. only spectroscopic characterization for 5-propyl isomer
Confirms regiochemical identity; reduces isomer misassignment risk.
Mo Kα radiation; structure solved by vector search methods.
Structural chemistry X-ray crystallography Isomer confirmation

Partition Coefficient: 4-Propyl vs. 5-Propyl Isomer

The predicted partition coefficient (XLogP3) of 4-propylcyclohexane-1,3-dione is 1.8, whereas the 5-propyl isomer (CAS 6009-52-7) has a predicted XLogP3 of 1.5 [1]. This ΔLogP of 0.3 units reflects the impact of substituent position on hydrogen-bonding capacity: the 4-propyl group's proximity to the C-3 carbonyl reduces solvent exposure compared to the 5-substituted analog [2]. While modest, this difference may influence chromatographic retention, membrane permeability, and formulation behavior in biological assay contexts.

Lipophilicity
Cross-study comparable
XLogP3 1.8 (4-propyl) vs XLogP3 1.5 (5-propyl)
ΔLogP +0.3 (predicted)
Supports lipophilicity-driven SAR; 4-propyl is more lipophilic.
In silico XLogP3 algorithm; PubChem computed properties.
Physicochemical profiling LogP ADME prediction

Evidence-Backed Application Scenarios for Procurement


CYP11B1 Inhibition Tool for Steroidogenesis Research

For laboratories studying cortisol biosynthesis or screening for selective CYP11B1 (steroid 11β-hydroxylase) inhibitors, 4-propylcyclohexane-1,3-dione offers a defined IC50 of 1.47 μM in human V79 cell-based assays [1]. This is a quantifiable improvement over the unsubstituted cyclohexane-1,3-dione scaffold, which is inactive (>100 μM) [2]. Procurement of this specific compound enables reproducible dose-response experiments in steroidogenic cell models where CYP11B1 modulation is the endpoint of interest.

CYP2A6 Binding Probe for Xenobiotic Metabolism Studies

Investigators characterizing CYP2A6 ligand specificity or performing competition binding assays can use 4-propylcyclohexane-1,3-dione as a validated type I ligand with a Kd of 4.5 μM [1]. Compared to the 5,5-dimethyl-4-propyl analog, which shows negligible binding (Kd > 50 μM), this compound provides reliable target engagement without steric interference from geminal substitution [2], making it the preferred choice for CYP2A6 biochemical and biophysical studies.

Analytical Reference Standard and Synthetic Intermediary

Chemistry groups synthesizing focused libraries of cyclohexane-1,3-dione derivatives require an analytically authenticated 4-substituted reference standard. 4-Propylcyclohexane-1,3-dione is uniquely crystallographically characterized among alkyl-substituted cyclohexane-1,3-diones, with a refined single-crystal X-ray structure (R = 0.042) that serves as definitive proof of regiochemical identity [1]. This level of structural certitude is absent for most 5-alkyl isomers, making the 4-propyl compound the preferred standard for HPLC, NMR, and XRPD method development.

Lipophilicity-Guided Analog Selection for Lead Optimization

In drug discovery programs targeting intracellular or CNS-accessible targets where a cyclohexane-1,3-dione core is being explored, the computed XLogP3 of 1.8 for the 4-propyl isomer versus 1.5 for the 5-propyl isomer provides a quantitative basis for selection [1]. The modest but real ΔLogP of 0.3 may translate to differences in passive membrane permeability, enabling medicinal chemists to fine-tune physicochemical properties without altering the core pharmacophore.

Application
Selection Property
Validation Focus
CYP11B1 inhibition studies
Reported CYP11B1 inhibition potency in V79 cell-based assay
Dose-response and target engagement in steroidogenic cell models
CYP2A6 binding probe
Type I spectral binding affinity (Kd) with defined rank vs. gem-dimethyl analog
Competition binding assays and CYP2A6 ligand specificity profiling
Analytical reference standard
Crystallographically authenticated regiochemistry (monoclinic P2(1))
HPLC, NMR, and XRPD method development for cyclohexane-1,3-dione libraries
Lipophilicity-guided SAR
XLogP3-based lipophilicity ranking (4-propyl vs. 5-propyl)
Passive membrane permeability and ADME parameter fine-tuning
Quote Request

Request a Quote for 4-Propylcyclohexane-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.